Ethyl (2-chloro-6-fluorobenzyl)glycinate

Description

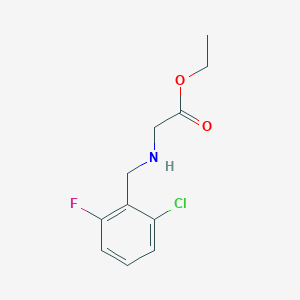

Ethyl (2-chloro-6-fluorobenzyl)glycinate is a glycine-derived ester featuring a benzyl substituent with halogen atoms at the 2-chloro and 6-fluoro positions. This compound is part of a broader class of glycinate esters used in pharmaceutical and agrochemical synthesis, particularly as intermediates in heterocyclic chemistry . Its structure combines the reactivity of the glycine backbone with the steric and electronic effects of the halogenated benzyl group, making it a versatile building block for complex molecules.

Properties

Molecular Formula |

C11H13ClFNO2 |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

ethyl 2-[(2-chloro-6-fluorophenyl)methylamino]acetate |

InChI |

InChI=1S/C11H13ClFNO2/c1-2-16-11(15)7-14-6-8-9(12)4-3-5-10(8)13/h3-5,14H,2,6-7H2,1H3 |

InChI Key |

GHIZENRWXXJTBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chloro-6-fluorobenzyl)glycinate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with glycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

- Solvent: Anhydrous ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large reactors with precise temperature control

- Continuous monitoring of reaction parameters

- Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-chloro-6-fluorobenzyl)glycinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Major Products:

- Substituted benzyl derivatives

- Benzaldehyde or benzoic acid derivatives

- Dehalogenated products

Scientific Research Applications

Ethyl (2-chloro-6-fluorobenzyl)glycinate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biological Studies: Investigated for its potential biological activity and interactions with enzymes or receptors.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-chloro-6-fluorobenzyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Key Compounds:

Ethyl N-(4-Chlorophenyl)Glycinate (CAS 2521-89-3) Lacks the fluoro substituent and features a single chlorine atom at the para position. Classified as non-hazardous under OSHA guidelines, suggesting greater stability compared to multi-halogenated analogs .

Ethyl (6-Fluoropyridin-2-yl)Glycinate (CAS 1249660-05-6)

- Replaces the benzyl group with a fluoropyridinyl moiety.

- Used in pharmaceutical intermediates, highlighting the role of fluorine in enhancing bioavailability .

Ethyl 2-Fluoro-6-Methylbenzoate (CAS 90259-30-6)

Structural Impact on Reactivity:

- Halogen Effects: The 2-chloro-6-fluoro substitution in the target compound introduces both electron-withdrawing and steric effects, slowing down nucleophilic aromatic substitution compared to mono-halogenated analogs like Ethyl N-(4-chlorophenyl)glycinate .

- Benzyl vs. Heteroaromatic Groups : Fluoropyridinyl derivatives (e.g., Ethyl (6-fluoropyridin-2-yl)glycinate) exhibit enhanced solubility in polar solvents due to the heterocycle’s polarity, unlike the hydrophobic benzyl group in the target compound .

Stability and Functional Group Compatibility

- Hydrolysis Sensitivity : Ethyl glycinate derivatives are prone to ester hydrolysis under acidic or basic conditions. For example, ethyl glycinate hydrochloride (CAS 623-50-7) is hygroscopic and requires anhydrous storage . The target compound’s halogenated benzyl group may mitigate hydrolysis compared to simpler esters like ethyl glycollate (CAS 356-27-4) .

- Thermal Stability: Ethyl N-(5-cyano-2-dicyclohexylamino-6-oxo-oxazin-4-yl)glycinate has a melting point of 226°C , suggesting that halogenated glycinate derivatives generally exhibit high thermal stability.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Fluorinated glycinate esters (e.g., Ethyl (6-fluoropyridin-2-yl)glycinate) are critical in synthesizing kinase inhibitors and antimicrobial agents . The target compound’s dual halogenation may enhance binding affinity in drug-receptor interactions.

- Agrochemicals : Chlorinated benzyl glycinates are precursors for herbicides and insecticides, leveraging the chlorine atom’s ability to disrupt enzymatic pathways in pests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.